(1R)-1-(1,3-thiazol-5-yl)ethan-1-amine

chiral building block enantiopurity stereochemical verification

(1R)-1-(1,3-Thiazol-5-yl)ethan-1-amine (CAS 1315378-59-6) is a chiral primary amine featuring a thiazole heterocycle with a defined (R)-configuration at the α-carbon. The compound is widely cataloged as a building block for medicinal chemistry, with commercial suppliers listing typical purity at 95%+.

Molecular Formula C5H8N2S
Molecular Weight 128.20
CAS No. 1315378-59-6
Cat. No. B1651662
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R)-1-(1,3-thiazol-5-yl)ethan-1-amine
CAS1315378-59-6
Molecular FormulaC5H8N2S
Molecular Weight128.20
Structural Identifiers
SMILESCC(C1=CN=CS1)N
InChIInChI=1S/C5H8N2S/c1-4(6)5-2-7-3-8-5/h2-4H,6H2,1H3/t4-/m1/s1
InChIKeyRLPSARLYTKXVSE-SCSAIBSYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(1R)-1-(1,3-Thiazol-5-yl)ethan-1-amine (CAS 1315378-59-6): A Defined (R)-Stereocenter Thiazole Building Block for Enantioselective Synthesis


(1R)-1-(1,3-Thiazol-5-yl)ethan-1-amine (CAS 1315378-59-6) is a chiral primary amine featuring a thiazole heterocycle with a defined (R)-configuration at the α-carbon . The compound is widely cataloged as a building block for medicinal chemistry, with commercial suppliers listing typical purity at 95%+ . Its molecular formula is C5H8N2S (MW 128.20 g/mol), and its stereochemical identity is confirmed by the isomeric SMILES C[C@@H](N)C1=CN=CS1 and the InChI Key RLPSARLYTKXVSE-SCSAIBSYSA-N, which distinguishes it from the racemic mixture (InChI Key RLPSARLYTKXVSE-UHFFFAOYSA-N) . The most significant structural feature is the single defined (R)-stereocenter, which is critical for applications requiring enantiopure intermediates.

Why (1R)-1-(1,3-Thiazol-5-yl)ethan-1-amine Cannot Be Replaced by Racemic Mixtures or Positional Isomers in Enantioselective Research Applications


Generic substitution with the racemic 1-(thiazol-5-yl)ethanamine (CAS 1017480-28-2) or regioisomeric 2-(thiazol-5-yl)ethanamine (CAS 7728-77-0) introduces stereochemical ambiguity that undermines Structure-Activity Relationship (SAR) analysis and catalytic selectivity. The racemic mixture provides only 50% of the active (R)-enantiomer, doubling the required mass input and introducing an equal amount of the (S)-enantiomer, which is known to exhibit orders-of-magnitude differences in potency (up to 100–1000×) compared to the active enantiomer in thiazole-containing lead compounds [1]. In kinetic resolution studies using Candida antarctica lipase B, (R)- and (S)-1-(heteroaryl)ethanamines—including thiazole derivatives—show divergent reactivity, with the enzyme selectively acetylating one enantiomer to yield products of high optical purity; use of the racemate would lead to incomplete or non-stereoselective transformations [2]. Therefore, starting with the pre-resolved (R)-enantiomer is essential for reproducible, enantioselective downstream chemistry.

Quantitative Differentiation Evidence: (1R)-1-(1,3-Thiazol-5-yl)ethan-1-amine vs. Racemate, (S)-Enantiomer, and Regioisomeric Analogs


Stereochemical Identity Verified by Chiral InChI Key vs. Racemic Mixture

The (R)-enantiomer (CAS 1315378-59-6) is unambiguously identified by its isomeric SMILES C[C@@H](N)C1=CN=CS1 and chiral InChI Key RLPSARLYTKXVSE-SCSAIBSYSA-N . In contrast, the commonly cataloged racemic mixture (CAS 1017480-28-2) has an achiral InChI Key RLPSARLYTKXVSE-UHFFFAOYSA-N with no stereochemical definition, indicating a 1:1 mixture of (R) and (S) enantiomers [1]. This identity difference is critical: any downstream compound synthesized from the racemate yields diastereomeric mixtures requiring chiral separation.

chiral building block enantiopurity stereochemical verification thiazole

Lipase-Catalyzed Kinetic Resolution Demonstrates Divergent Reactivity of (R)- vs. (S)-1-(Heteroaryl)ethanamines

In a study of chemoenzymatic kinetic resolution of 1-(heteroaryl)ethanamines using Candida antarctica lipase B (CAL-B), (R)-acetamide and (S)-amine products were obtained with excellent enantiopurity after a single reaction day [1]. This demonstrates that the enzymatic reactivity is inherently enantioselective, and starting with the pre-resolved (R)-amine ensures synthetic consistency and avoids the 50% yield loss inherent to kinetic resolution of the racemate.

kinetic resolution enantioselectivity lipase catalysis 1-(heteroaryl)ethanamine

Critical Enantioselectivity in Thiazole-Containing Bioactive Compounds: Orders-of-Magnitude Potency Difference Between Enantiomers

A detailed conformational analysis of 5-lipoxygenase inhibitors containing a (methoxyalkyl)thiazole scaffold revealed that the (S)-enantiomer was 100–1000× more potent than the (R)-isomer in intact mouse macrophages [1]. This exemplifies the profound pharmacological consequence of stereochemistry in thiazole-based compounds and reinforces that the (R)-enantiomer—while less active in that specific context—is essential as a control, tool compound, or for exploring structurally distinct targets where the (R)-configuration may confer potency.

enantioselective pharmacology 5-lipoxygenase inhibitor thiazole SAR chiral recognition

Regioisomeric Differentiation: 5-Thiazolyl vs. 2-Thiazolyl and 4-Thiazolyl Substitution Patterns Yield Divergent Biological Profiles

Comparative binding data illustrate that the substitution position on the thiazole ring critically determines biological target engagement. 2-(Thiazol-2-yl)ethanamine (CAS 18453-07-1) is a known histamine H1 receptor agonist with a reported Ki > 10,000 nM at the H4 receptor [1], while 4- and 5-(2-aminoethyl)thiazoles were characterized as histamine H2-receptor agonists with distinct SAR profiles [2]. The target compound, bearing the amine at the 5-position via a chiral α-carbon, represents a distinct regioisomeric scaffold that would not replicate the receptor selectivity of the 2-thiazolyl or 4-thiazolyl isomers.

regioisomer comparison thiazole substitution histamine receptor binding selectivity

Procurement-Driven Application Scenarios for (1R)-1-(1,3-Thiazol-5-yl)ethan-1-amine (CAS 1315378-59-6)


Synthesis of Enantiopure Kinase Inhibitor Candidates Requiring a Defined (R)-Stereocenter

Thiazole-substituted aminoheteroaryl compounds are a prominent class of kinase inhibitors, with multiple patents describing chiral thiazole-containing scaffolds [1]. Use of (1R)-1-(1,3-thiazol-5-yl)ethan-1-amine as a building block ensures that the final inhibitor candidate bears a single defined (R)-configuration, which is critical for reproducible kinase selectivity profiling. The alternative—using the racemate—would require chiral chromatographic separation of the final drug candidate, often resulting in >50% loss of material and complicating analytical characterization.

Chiral Amine Donor in Dynamic Kinetic Resolution and Asymmetric Biocatalysis

Building on the demonstrated enantioselectivity of Candida antarctica lipase B toward 1-(heteroaryl)ethanamines [2], the pre-resolved (R)-enantiomer is an ideal starting material for chemoenzymatic cascades. In dynamic kinetic resolution (DKR) protocols, the single enantiomer serves as a well-defined substrate for lipase-catalyzed acylation, enabling quantitative conversion to enantiopure amide products without the substrate-to-product ratio limitations imposed by racemic starting materials.

Stereochemical Probe in 5-Lipoxygenase and Related Inflammatory Target Studies

Given the documented 100–1000× enantioselectivity difference in thiazole-containing 5-lipoxygenase inhibitors [3], the (R)-enantiomer serves as an essential control compound for validating target engagement and off-target activity. For research programs investigating novel anti-inflammatory thiazole derivatives, purchasing the defined (R)-enantiomer allows direct attribution of activity to stereochemistry, which would be impossible using the racemic mixture.

Regioisomer-Specific Fragment-Based Drug Discovery (FBDD) Library Construction

Because 2-, 4-, and 5-substituted thiazole amines exhibit distinct receptor subtype selectivity profiles—H1 agonism for 2-substituted, H2 agonism for 4- and 5-(2-aminoethyl) derivatives [4]—the 5-(1-aminoethyl) regioisomer with defined (R)-stereochemistry occupies a unique region of chemical space. Including this compound in fragment screening libraries maximizes the diversity of thiazole-based hits and avoids the cryptic redundancy that occurs when different regioisomers are lumped into a single 'thiazole amine' category.

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